propylamine hydrobromide

Catalog No.
S1954338
CAS No.
4905-83-3
M.F
C3H10BrN
M. Wt
140.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propylamine hydrobromide

CAS Number

4905-83-3

Product Name

propylamine hydrobromide

IUPAC Name

propan-1-amine;hydrobromide

Molecular Formula

C3H10BrN

Molecular Weight

140.02 g/mol

InChI

InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H

InChI Key

MVYQJCPZZBFMLF-UHFFFAOYSA-N

SMILES

CCCN.Br

Canonical SMILES

CCCN.Br

NPBr acts as an organic cation within the perovskite structure. Studies have shown that incorporating NPBr into the perovskite structure can influence various properties of the solar cell, including:

  • Light absorption: NPBr can influence the wavelength of light that the perovskite absorbs []. This can be helpful in tuning the overall efficiency of the solar cell.
  • Stability: NPBr may improve the stability of the perovskite structure, leading to longer-lasting solar cells [].

Propylamine hydrobromide is an organic compound with the molecular formula C₃H₉N·HBr, indicating it is a salt formed from propylamine and hydrobromic acid. Propylamine itself is a colorless, volatile liquid that belongs to the class of primary amines, characterized by the presence of a nitrogen atom bonded to three carbon atoms and two hydrogen atoms (CH₃(CH₂)₂NH₂) . The hydrobromide form enhances its stability and solubility in water, making it useful in various chemical applications.

Typical of amines and their salts. Some key reactions include:

  • Acid-Base Reactions: As a weak base, propylamine can react with strong acids to form salts. When treated with hydrobromic acid, it forms propylamine hydrobromide.
  • Nucleophilic Substitution: Propylamine can act as a nucleophile in substitution reactions with alkyl halides, leading to the formation of more complex amines.
  • Decomposition Reactions: Under certain conditions, propylamine can decompose into simpler compounds. Computational studies have explored these mechanisms in detail .

Propylamine hydrobromide can be synthesized through several methods:

  • Direct Neutralization: Reacting propylamine with hydrobromic acid directly yields propylamine hydrobromide.
  • Ammonolysis: Propyl bromide can undergo ammonolysis in the presence of ammonia to produce propylamine, which can then be converted to its hydrobromide salt.
  • Reduction of Nitriles: Starting from propionitrile, reduction processes can yield propylamine, which can subsequently be reacted with hydrobromic acid.

These methods highlight the versatility of propylamine in synthetic organic chemistry .

Propylamine hydrobromide has several applications across different fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Reagents: It serves as a reagent in organic synthesis for creating various derivatives and complex molecules.
  • Research: Its properties are utilized in biochemical research for studying amine behavior and interactions.

Studies involving the interactions of propylamine hydrobromide focus on its reactivity with other chemical species. Its interaction with oxidizers and strong acids has been noted to be violent, indicating careful handling is required . Additionally, research on its behavior in biological systems could provide insights into its pharmacological potential.

Several compounds are structurally or functionally similar to propylamine hydrobromide. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethylamine hydrochlorideC₂H₅N·HClA primary amine with similar properties but shorter carbon chain.
Butylamine hydrobromideC₄H₉N·HBrA longer-chain primary amine that exhibits similar reactivity patterns.
Isopropylamine hydrochlorideC₃H₉N·HClA branched amine with distinct steric effects compared to linear amines.

Uniqueness of Propylamine Hydrobromide

What sets propylamine hydrobromide apart from these similar compounds is its specific chain length and resulting properties, such as volatility and solubility characteristics that affect its reactivity and applications in organic synthesis. The choice of bromide as a counterion also influences its stability and solubility profile compared to other halides like chloride or iodide.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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